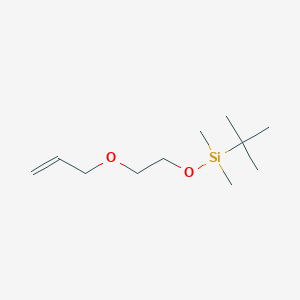

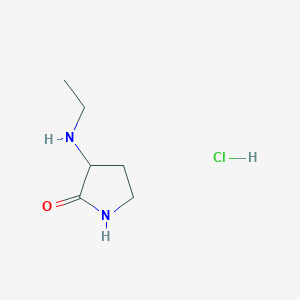

![molecular formula C15H15ClN4 B1447175 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 1079264-85-9](/img/structure/B1447175.png)

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Descripción general

Descripción

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antibacterial properties. These compounds can interfere with the synthesis of the bacterial cell wall or inhibit essential bacterial enzymes, leading to the death of the pathogenic bacteria. This makes them valuable in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Applications

Similar to their antibacterial properties, imidazole derivatives also show promising antifungal activity. They can disrupt the cell membrane of fungi, causing leakage of essential cellular contents. This property is particularly useful in treating fungal infections that are resistant to current antifungal drugs .

Anticancer Applications

The structural motif of imidazole is present in many compounds that exhibit anticancer activity. These compounds can act by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or interfering with angiogenesis. Research into imidazole derivatives like our compound could lead to the development of novel anticancer therapies .

Anti-inflammatory Applications

Imidazole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating the immune response .

Antidiabetic Applications

Some imidazole derivatives have shown potential in the management of diabetes. They may act by influencing insulin signaling pathways or by improving the metabolic profile of diabetic patients. This opens up possibilities for new antidiabetic drugs based on imidazole chemistry .

Antiparasitic and Antiprotozoal Applications

These compounds have also been evaluated for their antiparasitic and antiprotozoal activities. They can be effective against a range of parasitic organisms, offering an alternative to existing treatments for diseases like malaria and leishmaniasis .

Mecanismo De Acción

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Indoles

, on the other hand, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Indole derivatives possess various biological activities, similar to benzimidazoles .

Propiedades

IUPAC Name |

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDTUEUIHXVSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)

![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)